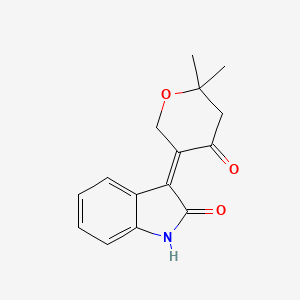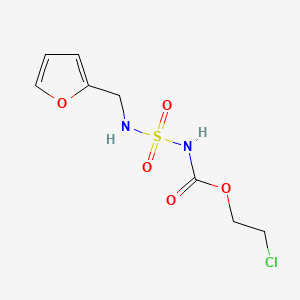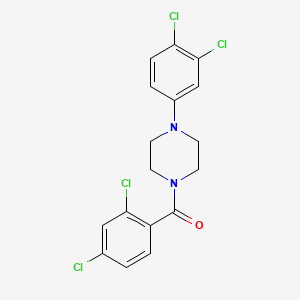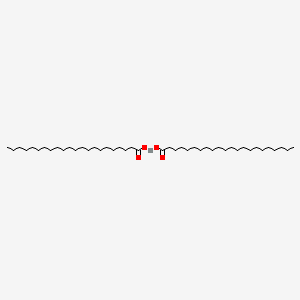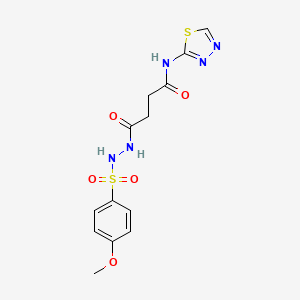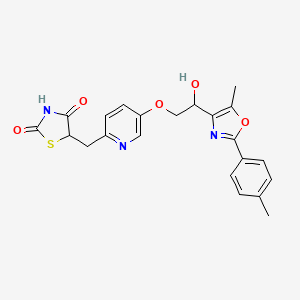
Lead didocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead didocosanoate is a chemical compound with the molecular formula Pb(C22H43O2)2. It is a lead salt of docosanoic acid, also known as behenic acid. This compound is typically used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead didocosanoate can be synthesized through the reaction of lead(II) acetate with docosanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The lead(II) acetate reacts with docosanoic acid to form this compound and acetic acid as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity lead(II) acetate and docosanoic acid. The reaction is carried out in large reactors with precise temperature control to ensure complete conversion and high yield. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Lead didocosanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lead metal and docosanoic acid.
Substitution: The lead ion in this compound can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and various organic oxidation products.
Reduction: Lead metal and docosanoic acid.
Substitution: New metal salts of docosanoic acid and lead salts of the substituting metal.
Aplicaciones Científicas De Investigación
Lead didocosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other lead compounds and as a stabilizer in certain chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in medical devices and as a component in certain pharmaceutical formulations.
Industry: Utilized as a lubricant in high-temperature applications and as a stabilizer in the production of plastics and other materials.
Mecanismo De Acción
The mechanism of action of lead didocosanoate involves its interaction with various molecular targets. In biological systems, lead ions can interfere with enzyme function and cellular processes by binding to sulfhydryl groups and other functional groups in proteins. This can lead to disruptions in cellular metabolism and other physiological effects.
In industrial applications, this compound acts as a lubricant by forming a thin, stable layer on surfaces, reducing friction and wear. Its stabilizing properties are due to its ability to interact with and neutralize reactive species, thereby preventing degradation of materials.
Comparación Con Compuestos Similares
Lead Stearate: Lead salt of stearic acid, used as a stabilizer and lubricant.
Lead Palmitate: Lead salt of palmitic acid, used in similar applications as lead stearate and lead didocosanoate.
Uniqueness: this compound’s longer fatty acid chain length compared to lead stearate and lead palmitate provides it with unique properties, such as higher melting points and different solubility characteristics, making it suitable for specific high-temperature and specialized applications.
Propiedades
Número CAS |
3249-61-4 |
|---|---|
Fórmula molecular |
C44H86O4Pb |
Peso molecular |
886 g/mol |
Nombre IUPAC |
docosanoate;lead(2+) |
InChI |
InChI=1S/2C22H44O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
Clave InChI |
KJEHHZFAMCTZJD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


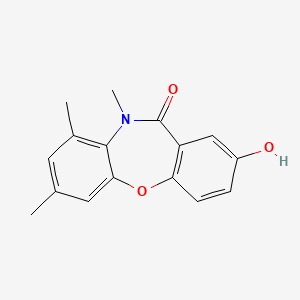
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
